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molecular formula C13H17NO2 B8552227 4-Methyl-5-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester

4-Methyl-5-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester

Cat. No. B8552227
M. Wt: 219.28 g/mol
InChI Key: PZHZMVBKNRPXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

To a solution of 5-bromo-4-methyl-pyridine-2-carboxylic acid ethyl ester (4.03 g, 16.5 mmol) in DME (43 mL), 2,4,6-tri-(2-methyl-propenyl)-cycloboroxane pyridine complex (5.36 g, 16.5 mmol) followed by 2 N aq. K2CO3-solution (16 mL) is added. The mixture is degassed and put under argon before Pd(PPh3)4 (343 mg, 0.297 mmol) is added. The mixture is stirred at 80° C. for 6 h before it is cooled to rt, diluted with diethyl ether (50 mL), washed with sat. aq. NaHCO3-solution (3×30 mL), dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 7:3 to give 4-methyl-5-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester (1.33 g) as a yellow oil; LC-MS: tR=0.87 min, [M+1]+=220.08.
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
343 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH3:12])[C:9](Br)=[CH:8][N:7]=1)=[O:5])[CH3:2].C([O-])([O-])=O.[K+].[K+]>COCCOC.C(OCC)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([CH:9]=[C:10]([CH3:12])[CH3:11])=[CH:8][N:7]=1)=[O:5])[CH3:2] |f:1.2.3,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=C(C(=C1)C)Br
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
43 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
343 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 6 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The mixture is degassed
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3-solution (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 7:3

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=C(C(=C1)C)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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